molecular formula C17H18N2O4S B2966590 2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole CAS No. 862793-14-4

2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole

Cat. No. B2966590
CAS RN: 862793-14-4
M. Wt: 346.4
InChI Key: FDANWCCLBVVUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole” is a complex organic molecule that contains several functional groups. These include a furyl group, an amino group, a phenylsulfonyl group, and an oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxazole ring. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the furyl group might undergo electrophilic aromatic substitution, while the amino group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

General Synthetic Approaches : A general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, providing a reactive C-5 carbanion that can undergo various electrophilic reactions, allowing for a versatile synthesis of substituted oxazoles (Williams & Fu, 2010).

Chemical Reactions and Applications : The synthesis of extended oxazoles through reactions of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole highlights the utility of the α-sulfonyl anion in producing a range of alkylated and cyclic products, demonstrating the potential for chemical diversity in drug development and other applications (Patil & Luzzio, 2016).

Potential Pharmacological Applications

Anticonvulsant Activity : Compounds related to the furan and oxazole rings have been evaluated for their biological properties, including anticonvulsant activity. For instance, a series of triazole derivatives showed potential as anticonvulsant agents, hinting at the possible pharmacological applications of structurally similar compounds (Küçükgüzel et al., 2004).

Antibacterial and Surface Activity : The synthesis of 1,2,4-triazole derivatives and their evaluation for antibacterial and surface activity suggest that compounds with oxazole components could be explored for similar applications, given their relevance in producing biologically active heterocycles (El-Sayed, 2006).

Synthetic Building Blocks for Complex Molecules : The preparation of specific oxazole derivatives, such as 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, underscores their utility as building blocks in the synthesis of complex natural products, demonstrating the chemical versatility and potential for drug synthesis and development (Zhang & Ciufolini, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, its mechanism of action would involve interacting with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper safety data would need to be obtained from material safety data sheets or similar resources .

Future Directions

The future research directions involving this compound could include exploring its potential uses in various fields like medicine, materials science, or chemical synthesis .

properties

IUPAC Name

4-(benzenesulfonyl)-N-butan-2-yl-2-(furan-2-yl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-12(2)18-16-17(19-15(23-16)14-10-7-11-22-14)24(20,21)13-8-5-4-6-9-13/h4-12,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDANWCCLBVVUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.